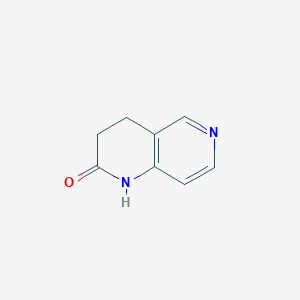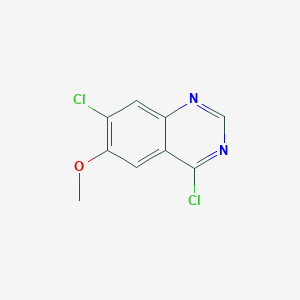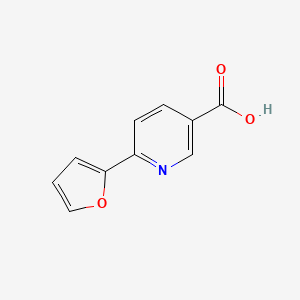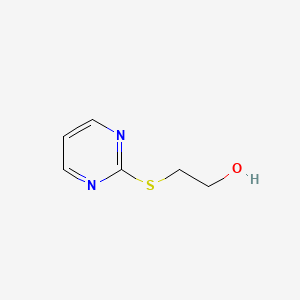
3-(3-Methoxyphenyl)cyclopentanon
Übersicht
Beschreibung
3-(3-Methoxyphenyl)cyclopentanone is an organic compound characterized by a cyclopentanone ring substituted with a 3-methoxyphenyl group
Wissenschaftliche Forschungsanwendungen
Photoinitiatoren der Polymerisation
Benzylidencyclopentanone, eine Stoffgruppe, zu der 3-(3-Methoxyphenyl)cyclopentanon gehört, wurden als Photoinitiatoren der Polymerisation mit sichtbarem Licht untersucht . Sie gelten aufgrund ihrer einfachen Synthese, niedrigen Kosten, hohen thermischen und photochemischen Stabilität als interessante Strukturen . Insbesondere erwiesen sich Benzylidencyclopentanone als bessere Kandidaten als ihre analogen Benzylidenketone, da der zentrale fünfgliedrige Ring für Steifigkeit sorgt . Als Ergebnis dieser Versteifung konnten höhere Monomerenumwandlungen erzielt werden .
Photopolymerisation
Benzylidencyclopentanone könnten ein- und Zwei-Photonen-Polymerisationsprozesse initiieren, was für Farbstoffe relativ ungewöhnlich ist, diese duale Photoinitiierungsfähigkeit aufzuweisen . Die Photopolymerisation ist ein sich schnell entwickelndes Forschungsfeld, das durch die wachsende Nachfrage nach umweltfreundlicheren Polymerisationsprozessen und die Entwicklung von 3D-Druckern unterstützt wird, die heute für alltägliche Anwendungen eingesetzt werden .
LED-Anpassung
Mit dem Ziel, Farbstoffe zu entwickeln, die für LEDs in 3D-Druckern geeignet sind, wurden Benzylidencyclopentanone als interessante Strukturen angesehen . Sie sind besonders nützlich bei der Photopolymerisation, die bei geringer Lichtintensität mit Leuchtdioden (LEDs) oder sogar mit Sonnenlicht aktiviert wird .
Forschung in den Life Sciences
this compound könnte in der Forschung in den Life Sciences eingesetzt werden . Die spezifischen Anwendungen in diesem Bereich werden in den Quellen jedoch nicht näher beschrieben.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)cyclopentanone typically involves the following steps:
Aldol Condensation: The initial step often involves an aldol condensation between cyclopentanone and 3-methoxybenzaldehyde under basic conditions to form an intermediate β-hydroxy ketone.
Dehydration: The intermediate undergoes dehydration to yield the α,β-unsaturated ketone.
Hydrogenation: Finally, the α,β-unsaturated ketone is hydrogenated to produce 3-(3-Methoxyphenyl)cyclopentanone.
Industrial Production Methods: Industrial production may utilize similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Types of Reactions:
Oxidation: 3-(3-Methoxyphenyl)cyclopentanone can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives of 3-(3-Methoxyphenyl)cyclopentanone.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in certain catalytic processes.
Biology and Medicine:
Pharmaceuticals: Potential precursor for the synthesis of pharmacologically active compounds.
Biological Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agrochemicals: Precursor for the synthesis of agrochemical agents.
Wirkmechanismus
The mechanism by which 3-(3-Methoxyphenyl)cyclopentanone exerts its effects depends on its application. In catalytic processes, it may act as a ligand, coordinating with metal centers to facilitate reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
3-Methylcyclopentanone: Similar in structure but lacks the methoxyphenyl group.
3-Phenylcyclopentanone: Similar but without the methoxy substituent on the phenyl ring.
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12-4-2-3-9(8-12)10-5-6-11(13)7-10/h2-4,8,10H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRFLEJFTVGOPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201299169 | |
| Record name | 3-(3-Methoxyphenyl)cyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201299169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171046-94-9 | |
| Record name | 3-(3-Methoxyphenyl)cyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171046-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methoxyphenyl)cyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201299169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Iodo-5-methoxybenzo[d]thiazole](/img/structure/B1342613.png)


![Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1342628.png)









